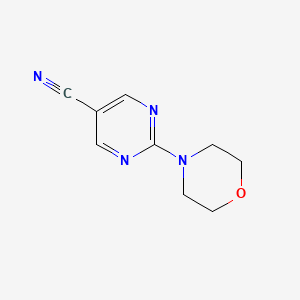

2-(4-Morpholinyl)-5-pyrimidinecarbonitrile

Beschreibung

Historical Perspectives and Foundational Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, with a rich history rooted in the fundamental building blocks of life. researchgate.net Initially identified as crucial components of nucleic acids—cytosine, thymine, and uracil—pyrimidines demonstrated their indispensable role in genetic coding and biological function. researchgate.net This natural prevalence inspired chemists to explore synthetic derivatives, leading to discoveries that have profoundly shaped modern pharmacology. researchgate.net The first pyrimidine derivative to be isolated was alloxan (B1665706) in 1818, a product of uric acid oxidation. gsconlinepress.com

The therapeutic potential of pyrimidine scaffolds was recognized with the development of barbiturates, such as Barbitone, which were among the first synthetic derivatives used as hypnotic sedatives and anticonvulsants. researchgate.net The pyrimidine core is also present in essential vitamins like thiamine (B1217682) (Vitamin B1), riboflavin (B1680620) (Vitamin B2), and folic acid, further cementing its biological importance. researchgate.netgsconlinepress.com A pivotal moment in the history of pyrimidine-based drugs was the synthesis of 5-fluorouracil, an antimetabolite that became a foundational treatment in cancer chemotherapy. researchgate.net Over the decades, the versatility of the pyrimidine scaffold has allowed for extensive structural modifications, leading to a wide array of therapeutic agents with applications ranging from antimicrobial and antiviral to anticancer and antihypertensive treatments. gsconlinepress.comnih.gov

Contextualizing 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile within the Landscape of Bioactive Pyrimidine Derivatives

This compound belongs to a class of synthetic pyrimidine derivatives that has garnered significant interest for its diverse biological activities. The pyrimidine core can be readily modified at the 2, 4, 5, and 6 positions, allowing for the creation of extensive libraries of compounds for drug discovery. nih.gov The incorporation of a morpholine (B109124) moiety, a common pharmacophore in medicinal chemistry, is a strategic design element. Morpholine-containing compounds are noted for a wide spectrum of biological activities. researchgate.net

Research into pyrimidine-5-carbonitriles featuring a morpholine group has identified these compounds as promising antitumor agents. nih.gov For instance, studies on novel series of morpholinopyrimidine-5-carbonitriles have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov One particular derivative, compound 13e from a synthesized series, exhibited broad-spectrum antitumor activity, inducing cell cycle arrest and apoptosis. nih.gov Furthermore, related structures such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been designed and evaluated as potent and selective phosphoinositide 3-kinase (PI3K) inhibitors, a key target in cancer therapy. researchgate.net These findings place this compound within a well-established and actively researched family of bioactive molecules with significant therapeutic potential, particularly in oncology.

Table 1: Examples of Bioactive Morpholinopyrimidine Derivatives

| Compound Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Morpholinopyrimidine-5-carbonitriles | Antitumor | Caused cell cycle arrest at G2-M phase and induced apoptosis. | nih.gov |

| 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives | PI3Kα and PI3Kδ Inhibition | Demonstrated significant inhibitory activity and isoform selectivity. | researchgate.net |

| 4-Morpholino-thiopyrano[4,3-d]pyrimidine Derivatives | Cytotoxicity in Cancer Cell Lines | Evaluated for cytotoxicity against A549, PC-3, and MCF-7 cell lines. | mdpi.com |

| 5-Fluoro-N2-(4-morpholinophenyl) pyrimidine Derivatives | Larvicidal Activity | Showed significant larvicidal activity against Aedes aegypti. | researchgate.net |

Rationale for Academic Investigation into Novel Pyrimidinecarbonitrile Structures

The academic pursuit of novel pyrimidinecarbonitrile structures is driven by the scaffold's proven versatility and broad therapeutic potential. ekb.eg The pyrimidine-5-carbonitrile core is considered a unique and privileged scaffold in medicinal chemistry due to the wide range of biological activities its derivatives exhibit, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egnih.gov The cyano (-CN) group is a key feature, often found in effective drugs used in cancer treatment, and its inclusion in the pyrimidine nucleus is a strategic design choice for developing new anticancer agents. nih.gov

Researchers are motivated to synthesize and evaluate new derivatives to explore their potential as inhibitors of critical biological targets. For example, pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and protein kinases such as CDK9 and the PI3K/AKT pathway, which are implicated in inflammation and cancer. ekb.egnih.govnih.gov Studies have shown that specific pyrimidine-5-carbonitrile compounds can induce apoptosis and arrest the cell cycle in cancer cells, highlighting their potential as targeted chemotherapeutic agents. ekb.egnih.gov The continuous investigation into these structures aims to identify novel compounds with enhanced potency, selectivity, and improved pharmacological profiles for various diseases. ekb.eg

Table 2: Investigated Therapeutic Targets of Pyrimidine-5-carbonitrile Derivatives

| Derivative Class | Investigated Target | Reported Activity | Reference |

|---|---|---|---|

| 6-(Aryl)-dihydropyrimidine-5-carbonitrile | COX-2 | Selective COX-2 inhibition and anticancer activity. | nih.gov |

| Substituted 5-cyanopyrimidine | CDK9 | Potent and selective inhibition of Cyclin-Dependent Kinase 9. | ekb.eg |

| 4-(Aryl)-2-(methylthio)pyrimidine-5-carbonitrile | PI3K/AKT Pathway | Inhibition of PI3Kδ/γ and AKT-1, leading to apoptosis in leukemia cells. | nih.gov |

| Fused 1,2,3-triazole-pyrimidine | Apoptosis Induction | Inhibition of cancer cell proliferation by inducing apoptosis and cell cycle arrest at G2/M phase. | ekb.eg |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVRJLJJVGWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363143 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400082-62-4 | |

| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for Pyrimidinecarbonitrile Core Structures

The formation of the fundamental pyrimidinecarbonitrile scaffold is a critical step that can be achieved through various modern synthetic approaches. These methods are designed to be efficient, selective, and often combine multiple synthetic steps into a single operation.

Multi-component Reaction Approaches for Pyrimidine (B1678525) Annulation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and atom economy. A notable MCR for the synthesis of pyrimidine-5-carbonitrile derivatives involves the condensation of an aldehyde, malononitrile (B47326), and a urea (B33335) or thiourea (B124793) derivative in the presence of a catalyst.

This reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the urea/thiourea and subsequent cyclization and aromatization to yield the desired pyrimidine-5-carbonitrile core. Various catalysts can be employed to facilitate this transformation, including bases, acids, and metal catalysts, often under solvent-free or environmentally benign conditions. The choice of reactants allows for the introduction of diversity at different positions of the pyrimidine ring.

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including pyrimidines. For the construction of the 5-pyrimidinecarbonitrile core, a common strategy involves the cyclization of a three-carbon component with an N-C-N building block.

One such approach is the reaction of α-cyano ketone derivatives with amidines or guanidines. For instance, the condensation of benzoyl acetonitrile (B52724) with an appropriate amidine can lead to the formation of a 2-substituted-4-phenyl-5-cyanopyrimidine. The reaction is typically carried out in a suitable solvent and may be promoted by a base or acid catalyst. The nature of the substituents on both the α-cyano ketone and the amidine determines the final substitution pattern of the pyrimidine ring.

One-Pot Synthetic Protocols

Another example is the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives from various substituted benzaldehydes, malononitrile or cyanoacetamide, and urea/thiourea in the presence of ammonium (B1175870) chloride under solvent-free conditions. This method is noted for its simplicity, speed, and eco-friendly nature.

| Starting Materials | Catalyst/Conditions | Product | Reference |

| Aldehyde, Malononitrile, Urea/Thiourea | Ammonium Chloride, Solvent-free, 110°C | Pyrimidine-5-carbonitrile | |

| Nitriles | Not specified | 2,5-disubstituted pyrimidines | |

| 2-Chloro-4,6-diamino-5-cyanopyrimidine, Various Amines | Not specified | 4,6-Diamino-5-cyanopyrimidines with amino subs |

Regioselective Synthesis Considerations

Regioselectivity is a crucial aspect in the synthesis of disubstituted pyrimidines, ensuring the correct placement of substituents on the heterocyclic ring. In the context of 2,5-disubstituted pyrimidines, controlling the regioselectivity is essential to obtain the desired isomer.

The regioselective synthesis of 2,5-disubstituted pyrimidines can be challenging. However, certain strategies can be employed to direct the substitution to the desired positions. For example, the choice of starting materials and reaction conditions in multi-component and cyclization reactions can influence the regiochemical outcome. The inherent reactivity of the different positions on the pyrimidine precursor can also be exploited. For instance, in a pre-functionalized pyrimidine ring, the electronic properties of existing substituents can direct incoming groups to specific positions.

Incorporation of the Morpholinyl Moiety at Position 2

Once the pyrimidinecarbonitrile core is established, the next key step is the introduction of the morpholinyl group at the C2 position. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions Involving Morpholine (B109124)

The most common method for introducing a morpholinyl group at the 2-position of a pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halopyrimidine, typically 2-chloropyrimidine-5-carbonitrile, with morpholine. The electron-withdrawing nature of the pyrimidine ring and the cyano group at the 5-position activates the 2-position towards nucleophilic attack.

The reaction is generally carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction temperature can vary depending on the reactivity of the substrate.

| Substrate | Nucleophile | Solvent/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4,6-diamino-5-cyanopyrimidine | Amines | Not specified | Not specified | 4,6-Diamino-5-cyanopyrimidines with amino substituents | Good | |

| 2-Chloro-pyrazine | Morpholine | Water | Not specified | 2-Morpholinopyrazine | High | |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium methoxide | Methanol | Not specified | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Not specified |

The synthesis of 6-morpholinopyrimidine-5-carbonitrile derivatives has been reported, highlighting the feasibility of this nucleophilic substitution approach. In one instance, a 2-chloro-substituted pyrimidine was reacted with two equivalents of morpholine to afford the desired product.

Synthetic Routes to Precursors Bearing the Morpholinyl Group

The introduction of the morpholinyl group onto the pyrimidine core is a critical step in the synthesis of the target compound and its derivatives. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the pyrimidine ring.

A representative synthetic pathway begins with a precursor pyrimidine structure, which is first halogenated to create an active site for substitution. For instance, a pyrimidinone derivative can be converted to a chloropyrimidine by refluxing in phosphorus oxychloride (POCl₃). nih.gov This chlorination step is crucial as it transforms a hydroxyl group into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Once the chloropyrimidine intermediate is formed, the morpholinyl moiety is introduced. This is typically achieved by reacting the chlorinated precursor with morpholine. nih.gov The reaction is often carried out in a dry, non-protic solvent such as benzene (B151609) or dioxane. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom on the pyrimidine ring and displacing it. This reaction proceeds to yield the 2-morpholinopyrimidine precursor, which can then be carried forward for further modifications, such as the introduction of the carbonitrile group. nih.gov In some synthetic schemes, the morpholine substitution is the final step after the pyrimidine-5-carbonitrile core has already been established.

A specific example involves the refluxing of a 2-chloropyrimidine (B141910) derivative with two equivalents of morpholine in dry benzene, leading to the successful synthesis of the morpholino-substituted pyrimidine. nih.gov The structure of the resulting product can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR, which would show characteristic signals for the morpholine protons and carbons, respectively. nih.gov

Modifications and Derivatization at the 5-Position (Carbonitrile)

The carbonitrile group at the 5-position of the pyrimidine ring is a key functional handle that allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

The introduction of the carbonitrile (cyano) group at the 5-position of the pyrimidine ring is frequently accomplished through multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of complex molecules from simple starting materials in a single step. A widely used precursor for the cyano group is malononitrile (CH₂(CN)₂).

In a typical MCR approach, an aldehyde, a source of amidine (like urea, thiourea, or guanidine), and malononitrile are condensed together. nih.govresearchgate.net This reaction, often a variation of the Biginelli reaction, builds the pyrimidine ring and incorporates the cyano group from malononitrile directly at the 5-position. The reaction can be catalyzed by acids or bases and performed under various conditions, including thermal heating or microwave irradiation. researchgate.netresearchgate.net For example, the reaction of an aldehyde, malononitrile, and urea or thiourea under solvent-free conditions at 80°C can produce pyrimidine-5-carbonitrile derivatives in high yields. nih.gov

The choice of reactants and catalysts can be tailored to achieve specific substitution patterns on the pyrimidine ring. The presence of electron-withdrawing or electron-donating groups on the aldehyde can influence the reaction yield. researchgate.net These MCRs represent a powerful and atom-economical method for accessing the pyrimidine-5-carbonitrile scaffold. researchgate.net

The cyano group is a versatile functional group that can be converted into various other moieties, significantly expanding the chemical diversity of the 2-morpholinopyrimidine scaffold.

Decyanative Cross-Coupling: A modern and powerful method for functionalizing cyanopyrimidines is through transition-metal-free, decyanative cross-coupling reactions. This approach allows the replacement of the cyano group with various nucleophiles. Research has shown that cyanopyrimidines can react with aliphatic alcohols, thiols, and amines to yield the corresponding alkoxylpyrimidines, alkylthiopyrimidines, and aminopyrimidines. ias.ac.in This transformation is believed to proceed through a sequential nucleophilic addition to the cyano group followed by an intramolecular rearrangement, which is facilitated by the adjacent nitrogen atom in the pyrimidine ring. ias.ac.in

Conversion to Amides and Carboxylic Acids: The carbonitrile group can undergo hydrolysis to form a primary amide (-CONH₂) or, under more vigorous conditions, a carboxylic acid (-COOH). Acidic or basic hydrolysis is the standard method for this transformation. While specific examples for 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile are not detailed in the reviewed literature, this is a fundamental reaction of nitriles. The synthesis of pyrimidine-5-carboxamides can also be achieved directly by using cyanoacetamide instead of malononitrile in the initial multicomponent reaction, providing an alternative route to these derivatives. researchgate.net

Reduction to Amines: The carbonitrile can be reduced to a primary aminomethyl group (-CH₂NH₂). This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to introduce a basic side chain, which can be valuable for modulating the pharmacological properties of the molecule.

Cyclization Reactions: The carbonitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems. For example, a nitrile group adjacent to an amino group can react with various reagents to construct fused five- or six-membered rings, such as imidazoles, thiazoles, or pyrazoles, further expanding the structural complexity of the parent molecule.

Green Chemistry Principles and Sustainable Synthesis Approaches

The growing emphasis on environmental sustainability in chemical manufacturing has driven the development of green synthetic methods for pyrimidine derivatives. growingscience.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ias.ac.inresearchgate.net

Traditional methods for synthesizing pyrimidines often rely on volatile organic solvents and long reaction times. researchgate.net Green alternatives, such as solvent-free (solid-state) reactions and microwave-assisted synthesis, offer significant advantages. ias.ac.in

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and eliminates the risks associated with toxic and flammable organic liquids. For the synthesis of pyrimidine-5-carbonitrile derivatives, three-component reactions can be effectively carried out under solvent-free conditions by heating a mixture of the reactants. nih.govresearchgate.net This approach not only aligns with green chemistry principles but can also lead to simpler work-up procedures and higher yields. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. bu.edu.eg Compared to conventional heating, microwave synthesis often leads to dramatically reduced reaction times, higher product yields, and improved purity. The synthesis of various pyrimidine derivatives, including those with a 5-carbonitrile group, has been successfully demonstrated using microwave assistance. researchgate.net The rapid and efficient heating provided by microwaves can enhance the rate of multicomponent reactions, making it a preferred method for high-throughput synthesis and library generation.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Overnight | Minutes (e.g., 7-12 min) | researchgate.net |

| Energy Consumption | Higher | Lower | |

| Product Yield | Moderate to Good (e.g., 41-61%) | Good to Excellent (e.g., up to 90%) | |

| Side Reactions | More prevalent | Often reduced | bu.edu.eg |

The development of efficient and reusable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. growingscience.com

Recent research has focused on developing novel, eco-friendly catalysts for the synthesis of pyrimidine-5-carbonitrile derivatives. One notable example is the use of a solid acid biocatalyst derived from bone char, a biowaste material. Bone char is modified with chlorosulfonic acid to create a robust and reusable catalyst (bone char-nPrN-SO₃H). nih.gov This catalyst has proven highly effective in the three-component synthesis of pyrimidine-5-carbonitriles from aldehydes, malononitrile, and urea/thiourea under solvent-free conditions. nih.gov

| Catalyst | Reaction Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|

| Bone char-nPrN-SO₃H | Solvent-free, 80°C | High | Reusable for several cycles without significant loss of efficiency | nih.gov |

The use of such nanocatalysts and green catalysts offers several advantages, including high efficiency, ease of separation, reusability, and environmental friendliness. nih.govgrowingscience.com These catalytic systems represent a significant step towards the sustainable production of valuable pyrimidine intermediates.

Analytical and Spectroscopic Characterization Techniques for Synthetic Validation

The successful synthesis of this compound requires rigorous validation to confirm its molecular structure, identity, and purity. This is achieved through a combination of modern analytical and spectroscopic techniques, which provide unambiguous evidence of the compound's formation. The primary methods employed for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (both proton and carbon-13), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Detailed analysis of the data obtained from these techniques confirms the presence of the key functional groups and the correct atomic arrangement of the pyrimidine core, the morpholine substituent, and the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the most telling feature in the IR spectrum is the sharp absorption band characteristic of the nitrile (C≡N) group. Experimental data show a distinct peak at 2218 cm⁻¹, which confirms the presence of the cyano-functional group on the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic compound in solution. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the spectrum shows three distinct sets of signals that correspond to the morpholine and pyrimidine protons.

The protons on the morpholine ring appear as two triplets. The signal at approximately 3.65 ppm is assigned to the four protons (H-3, H-5) on the carbons adjacent to the nitrogen atom, while the signal around 3.79 ppm corresponds to the four protons (H-2, H-6) on the carbons adjacent to the oxygen atom. The most downfield signal, a singlet observed at 8.82 ppm, is characteristic of the two equivalent protons at the 4th and 6th positions of the pyrimidine ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|---|

| 8.82 | Singlet (s) | 2H | - | Pyrimidine H-4, H-6 |

| 3.79 | Triplet (t) | 4H | 4.8 Hz | Morpholine H-2, H-6 |

| 3.65 | Triplet (t) | 4H | 4.8 Hz | Morpholine H-3, H-5 |

Spectrum recorded in DMSO-d₆

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound displays five distinct signals, confirming the molecular structure. The morpholine carbons appear at 44.0 ppm (C-3,5) and 65.8 ppm (C-2,6). The pyrimidine ring carbons are observed further downfield, with the carbon bearing the nitrile group (C-5) at 101.9 ppm, the C-4 and C-6 carbons at 159.2 ppm, and the carbon attached to the morpholine nitrogen (C-2) at 161.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 161.2 | Pyrimidine C-2 |

| 159.2 | Pyrimidine C-4, C-6 |

| 101.9 | Pyrimidine C-5 |

| 65.8 | Morpholine C-2, C-6 |

| 44.0 | Morpholine C-3, C-5 |

Spectrum recorded in DMSO-d₆

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. For this compound, which has a molecular formula of C₉H₁₀N₄O, the expected molecular weight is approximately 202.21 g/mol . Mass spectral analysis confirms this, showing a molecular ion peak (M⁺) at m/z 202. Further analysis using electrospray ionization (ESI) techniques shows a protonated molecular ion [M+H]⁺ at m/z 203 and 203.1, corroborating the molecular weight of the synthesized compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Impact of the Pyrimidine (B1678525) Core Substituents on Biological Recognition

The substituents attached to the pyrimidine ring are the primary drivers of the molecule's biological recognition and subsequent activity. Their electronic properties, steric bulk, and potential for hydrogen bonding dictate the affinity and selectivity of the compound for its target proteins.

The morpholine (B109124) ring, a saturated heterocycle, is a common feature in many bioactive molecules due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. In the context of pyrimidine derivatives, the morpholinyl group at the 2-position can significantly influence molecular interactions. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives studied as PI3K inhibitors, the morpholine moieties were found to be crucial for activity. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, forming key interactions within the binding pocket of a target protein. The chair conformation of the morpholine ring also presents a specific three-dimensional shape that can be critical for fitting into a binding site.

While the focus is on 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile, the exploration of substituents at other positions of the pyrimidine ring in related analogs provides valuable SAR insights. For instance, in the aforementioned 2,4-dimorpholinopyrimidine-5-carbonitrile series, the presence of a second morpholine group at the 4-position was a key design element. nih.govfrontiersin.org Further modifications at the 6-position of the pyrimidine ring with various aryl or alkyl groups could significantly impact both the potency and selectivity of the compounds. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can fine-tune the interaction with the target protein, potentially leading to enhanced efficacy and a more desirable selectivity profile.

| Substitution Position | Substituent | Observed Effect on Bioactivity |

| 2 | Morpholinyl | Generally enhances solubility and metabolic stability; participates in hydrogen bonding. |

| 5 | Carbonitrile | Acts as an electron-withdrawing group, influencing the electronic profile; may engage in direct binding interactions. nih.govfrontiersin.org |

| 4 | Varies | In related analogs, substitution at this position significantly impacts potency and selectivity. |

| 6 | Varies | Modifications can modulate efficacy and selectivity by altering steric and electronic properties. |

Conformational Analysis and Pharmacophore Elucidation

Pharmacophore elucidation involves identifying the essential structural features and their spatial arrangement required for biological activity. For this class of compounds, a pharmacophore model would likely include:

A hydrogen bond acceptor feature from the morpholine oxygen.

A hydrogen bond acceptor feature from the pyrimidine nitrogens.

A potential dipole or hydrogen bond acceptor feature from the carbonitrile group.

A defined hydrophobic region contributed by the pyrimidine and morpholine rings.

While specific conformational analysis and pharmacophore models for this compound are not extensively available in public literature, studies on similar pyrimidine derivatives can provide valuable insights. nih.govnih.gov Computational methods such as molecular modeling and quantum mechanics are often employed to predict the most stable conformations and to develop pharmacophore hypotheses.

Strategic Derivatization for Enhanced Bioactivity and Selectivity

The modification of a lead compound to improve its biological properties is a cornerstone of medicinal chemistry. For this compound, strategic derivatization can be employed to enhance its bioactivity and selectivity.

Systematic modification involves making a series of related compounds and evaluating their biological activity to build a comprehensive SAR. For the 2-morpholinyl-5-cyanopyrimidine scaffold, several modification strategies can be envisioned:

Modification of the Morpholine Ring: Introducing substituents on the morpholine ring could probe for additional binding interactions or alter the ring's conformation.

Modification at Other Pyrimidine Positions: As discussed, introducing a variety of substituents at the 4 and 6 positions of the pyrimidine ring is a common strategy to optimize activity and selectivity.

A study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives demonstrated the power of this approach. nih.govfrontiersin.orgresearchgate.net By synthesizing a library of compounds with different substituents at other positions, researchers were able to identify compounds with significantly improved PI3K inhibitory activity and selectivity. nih.govfrontiersin.org

| Derivative Class | Modification Strategy | Potential Impact |

| Morpholine Analogs | Substitution on the morpholine ring | Probe for new binding interactions, alter conformation. |

| Heterocycle Replacement | Replacement of morpholine with other rings | Evaluate the role of the heteroatoms and ring structure. |

| Pyrimidine C4/C6 Analogs | Introduction of diverse substituents | Modulate potency, selectivity, and pharmacokinetic properties. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. For the this compound scaffold, extensive research has been conducted on replacing the morpholine and, to a lesser extent, the nitrile group to optimize potency, selectivity, and pharmacokinetic profiles.

Replacements for the Morpholine Moiety:

The morpholine group is a common hydrogen bond acceptor in kinase inhibitors, but it can be metabolically labile. enamine.net Therefore, identifying suitable bioisosteres is crucial for developing more robust drug candidates. Studies have shown that various saturated and unsaturated heterocycles can effectively replace the morpholine ring while maintaining or even improving biological activity.

One notable replacement is the 3,6-dihydro-2H-pyran (DHP) group. In a series of pyrazolopyrimidine and thienopyrimidine mTOR inhibitors, replacing the morpholine with DHP resulted in compounds with equivalent potency and selectivity against PI3K. nih.gov This established the DHP group as a valid hinge-region binding motif. nih.gov Other potential replacements aim to alter properties like lipophilicity and metabolic stability. enamine.net

| Bioisostere | Rationale for Replacement | Impact on Activity | Reference |

| 3,6-dihydro-2H-pyran (DHP) | To find an alternative hinge-binding motif. | Resulted in compounds with equivalent potency and selectivity. | nih.gov |

| Various Heterocycles | To improve metabolic stability and alter lipophilicity. | Can advantageously alter pharmacokinetic properties. | enamine.netenamine.net |

Replacements for the Nitrile Group:

The nitrile group at the C5 position of the pyrimidine ring also plays a significant role in the molecule's interaction with its biological targets. While less frequently substituted than the morpholine, its replacement can impact potency and selectivity. In the context of CDK9 inhibitors, modifications at the C5-position of the pyrimidine core have been shown to be important for potency and selectivity, especially when paired with a bulky substituted aniline (B41778) moiety at the C2 position. acs.org

Systematic exploration of substitutions at this position has revealed that even small changes can lead to significant differences in inhibitory activity. For instance, in one study on CDK9 inhibitors, replacing the hydrogen at the C5 position with various functional groups led to a range of potencies, highlighting the sensitivity of this position to structural modifications. acs.org

Linker Chemistry in Pyrimidine-Based Conjugates

Key Characteristics of Linkers:

An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. nih.gov However, once the conjugate reaches the target cell (e.g., a cancer cell), the linker must be efficiently cleaved to release the active drug. nih.govfluorochem.co.uk

Types of Linkers Used in Conjugates:

Linker technology has evolved to include both cleavable and non-cleavable options. nih.gov

Cleavable Linkers: These are the most common type and are designed to be cleaved by specific triggers present in the target cell environment. nih.gov

pH-Sensitive Linkers: Acylhydrazone-based linkers are a classic example. They are relatively stable at the physiological pH of blood (around 7.4) but hydrolyze and release the drug in the acidic environment of endosomes and lysosomes (pH 4.5-5.0). nih.gov

Protease-Cleavable Linkers: These linkers incorporate short peptide sequences that are substrates for lysosomal proteases like cathepsin B. The valine-citrulline (Val-Cit) dipeptide is a widely used motif in this class of linkers. mdpi.com

Non-Cleavable Linkers: With these linkers, the drug is released after the complete degradation of the antibody portion of the ADC within the lysosome. nih.gov

| Linker Type | Cleavage Mechanism | Example | Reference |

| pH-Sensitive | Acidic environment of lysosomes | Acylhydrazone | nih.gov |

| Protease-Cleavable | Lysosomal proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | mdpi.com |

| Non-Cleavable | Antibody degradation | Thioether (e.g., in T-DM1) | nih.gov |

Mechanistic Elucidation of Molecular Interactions and Biological Targeting

Enzyme Inhibition Studies

General Mechanisms of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibitors are molecules that interact with enzymes to decrease their activity, playing a crucial role in regulating metabolic pathways and serving as the basis for many pharmaceutical drugs. The inhibition can be broadly categorized as either reversible or irreversible. libretexts.orglibretexts.org

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. libretexts.org This type of inhibition can be reversed, typically by dilution or dialysis, which removes the inhibitor. researchgate.net There are several distinct types of reversible inhibition, each affecting the enzyme's kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—in different ways. khanacademy.org

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.orgyoutube.com This competition increases the apparent Km (the substrate concentration at which the reaction velocity is half of Vmax), as a higher concentration of substrate is needed to outcompete the inhibitor. However, the Vmax remains unchanged because, at sufficiently high substrate concentrations, the substrate can effectively displace the inhibitor. researchgate.netyoutube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency. A non-competitive inhibitor can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org This type of inhibition reduces the Vmax but does not affect the Km, as the inhibitor does not interfere with substrate binding. khanacademy.orgresearchgate.net

Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.orgresearchgate.net This binding event "locks" the substrate in the active site, preventing the reaction from completing. Uncompetitive inhibition leads to a decrease in both Vmax and apparent Km. khanacademy.orgfiveable.me

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. researchgate.net It generally has a different affinity for the enzyme and the ES complex. This type of inhibition affects both Vmax (decreases) and Km (can increase or decrease). fiveable.me

Irreversible Inhibition: Irreversible inhibitors, in contrast, bind to the enzyme through strong, covalent bonds, often at the active site. libretexts.orglibretexts.org This binding permanently inactivates the enzyme, and the original enzyme activity cannot be regenerated. libretexts.orgresearchgate.net The inactivation process is typically time-dependent and does not follow Michaelis-Menten kinetics in the same way as reversible inhibition. youtube.com Examples include nerve gases that covalently bond to the serine hydroxyl group at the active site of acetylcholinesterase. libretexts.org

While these are the general mechanisms of enzyme inhibition, specific kinetic studies on 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile are required to determine its precise mode of action as a potential enzyme inhibitor.

DNA/Nucleic Acid Interactions and Photocleavage Activities

Certain molecules can exert their biological effects by directly interacting with nucleic acids like DNA. These interactions can occur through several modes, including intercalation, groove binding, and covalent bonding.

DNA Intercalation: This involves the insertion of a planar or aromatic molecule between the base pairs of the DNA double helix. nih.gov This process can distort the DNA structure, potentially interfering with critical cellular processes such as DNA replication and transcription. Anthracycline antibiotics, for example, are well-known DNA intercalators. nih.gov The presence of a morpholinyl group on an anthracycline derivative has been shown to significantly affect its interaction in the minor groove of DNA, even while the core chromophore intercalates. nih.gov

Photocleavage: Photocleavage agents are molecules that, upon activation by light, can induce cleavage of the DNA strands. This activity often involves the generation of reactive oxygen species, such as singlet oxygen, which can damage the DNA backbone. nih.gov The ability of a compound to bind to DNA is a prerequisite for its potential as a photocleavage agent. For instance, certain naphthyl-appended ruthenium complexes have been shown to interact with DNA via intercalation and exhibit significant DNA photocleavage activity under UV light. nih.gov Other studies have demonstrated that various synthetic compounds can induce DNA photocleavage upon irradiation with UV-A or UV-B light. mdpi.com

Although the planar pyrimidine (B1678525) ring in this compound could theoretically participate in stacking interactions with DNA bases, there is currently no specific research available to confirm its DNA binding or photocleavage capabilities.

Mechanisms of Cellular Response Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)

Modulating cellular responses such as the cell cycle and apoptosis (programmed cell death) is a key strategy for anticancer therapies.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Checkpoints exist to halt the cycle if cellular damage is detected, allowing for repair before proceeding. mdpi.com Small molecules can induce cell cycle arrest at specific phases, such as G1/S or G2/M, often by inhibiting cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression. biorxiv.orgnih.gov For example, inhibition of CDK1 can lead to arrest at the G2/M transition. biorxiv.orgmdpi.com Pyrimidine-based compounds have been developed as potent CDK inhibitors. nih.gov Derivatives of pyrimidine-5-carbonitrile have been shown to arrest the cell cycle at the G0-G1 phase. nih.gov

Apoptosis Induction: Apoptosis is a natural process of cell self-destruction that is essential for normal development and tissue homeostasis. Inducing apoptosis in cancer cells is a major goal of chemotherapy. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of enzymes called caspases (like caspase-9 and caspase-3), which execute the cell death program. mdpi.com

Several studies have shown that compounds with a pyrimidine-5-carbonitrile core can induce apoptosis. semanticscholar.orgnih.gov The mechanism often involves the inhibition of critical cell survival signaling pathways, such as the PI3K/AKT pathway. semanticscholar.orgnih.gov Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic proteins, ultimately triggering caspase-dependent apoptosis. nih.govnih.gov

The table below summarizes the activity of some pyrimidine-5-carbonitrile derivatives that modulate cellular responses by inhibiting key signaling kinases.

| Compound | Target(s) | Activity (IC50 in µM) | Cellular Outcome | Reference |

|---|---|---|---|---|

| Compound 7f (a trimethoxy derivative) | PI3Kδ/γ, AKT-1 | 6.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) | S-phase cell cycle arrest, Caspase-3 dependent apoptosis | nih.gov |

| Compound 7c (a 6-(4-fluorophenyl)-2-(methylthio) derivative) | EGFRT790M, EGFRWT, PI3K-δ | 0.08 (EGFRT790M), 0.13 (EGFRWT), 0.64 (PI3K-δ) | G0-G1 phase cell cycle arrest, Apoptosis induction | nih.gov |

These findings suggest that a compound like this compound could potentially modulate cellular responses through similar mechanisms, although direct experimental evidence is necessary for confirmation.

Computational Chemistry and in Silico Modeling in Research of Pyrimidinecarbonitriles

Molecular Docking Investigations for Ligand-Target Binding Prediction

There is no available research detailing molecular docking investigations specifically for 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile. Therefore, data on its predicted binding affinity and mode of interaction with any specific biological target is not present in the current body of scientific literature.

As no molecular docking studies have been published for this compound, there is no information regarding the analysis of its binding within specific active sites or characterization of its binding poses.

In the absence of specific molecular docking studies for this compound, there is no data identifying key intermolecular interactions such as hydrogen bonding, hydrophobic interactions, or π-stacking with any protein target.

Quantum Mechanics (QM) and Hybrid QM/MM Methods for Electronic Structure Analysis

No quantum mechanics or hybrid QM/MM studies focused on the electronic structure of this compound have been found in the scientific literature. Such studies would provide insight into its molecular orbital energies, charge distribution, and reactivity, but this information is not currently available.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Sampling

There are no published molecular dynamics simulations for this compound. As a result, there is no information on its dynamic interactions with any biological target or comprehensive conformational sampling to understand its flexibility and accessible shapes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No QSAR models have been developed that specifically include this compound to predict its biological activity based on its chemical structure. Therefore, there are no predictive analytics available for this compound.

Virtual Screening Techniques for Novel Ligand Discovery

While virtual screening is a common technique in drug discovery, there are no published studies that have utilized this compound as a query molecule or have identified it as a hit in a virtual screening campaign for the discovery of novel ligands.

Preclinical Research Paradigms and Exploratory Biological Applications

In Vitro Evaluation in Cell-Based Assays

The in vitro assessment of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile and its derivatives has unveiled a broad spectrum of biological activities, highlighting its potential as a versatile therapeutic scaffold.

Anti-proliferative Effects on Various Cancer Cell Lines

Derivatives of this compound have demonstrated notable anti-proliferative activity across a range of human cancer cell lines. A particular morpholino analog, synthesized as an intermediate, has been evaluated for its growth-inhibitory effects. nih.gov This compound, closely related to the subject of this article, showed moderate efficacy against specific cancer cell lines. nih.gov

For instance, at a concentration of 10 µM, this morpholino analog exhibited a growth inhibition of 47.82% against the SNB-75 central nervous system cancer cell line and 54.34% against the A498 renal cancer cell line. nih.gov Further modifications to the pyrimidine-5-carbonitrile core, particularly at the 2-position, have led to compounds with enhanced potency. Schiff base derivatives have shown excellent antitumor activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against the leukemia SR cell line. nih.gov One such derivative demonstrated an IC₅₀ of 0.09 ± 0.01 μM. nih.gov

The anti-proliferative potential of the broader pyrimidine-5-carbonitrile class is well-documented. For example, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have shown significant activity against breast cancer cell lines. mdpi.com One derivative displayed an IC₅₀ of 0.056 µM against the MDA-MB-231 cell line. mdpi.com These findings underscore the potential of the this compound scaffold as a basis for the development of novel anticancer agents.

| Compound | Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Morpholino Analog | SNB-75 | Central Nervous System | 47.82 | - | nih.gov |

| Morpholino Analog | A498 | Renal | 54.34 | - | nih.gov |

| Schiff Base Derivative | SR | Leukemia | - | 0.09 ± 0.01 | nih.gov |

| Thienopyrimidine Derivative | MDA-MB-231 | Breast | - | 0.056 | mdpi.com |

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in antimicrobial drug discovery. While specific data for this compound is limited, the broader class of pyrimidine derivatives has demonstrated significant activity against various pathogens.

Antibacterial and Antifungal Activity: Numerous studies have highlighted the antibacterial and antifungal potential of pyrimidine derivatives. For instance, certain pyrano[2,3-d]pyrimidinone carbonitriles have shown antibacterial activity comparable or superior to ampicillin. nih.gov Some derivatives have also demonstrated potent antifungal activity against various phytopathogenic fungi. mdpi.comnih.gov The presence of a morpholine (B109124) moiety in other classes of compounds, such as surfactants, has been associated with antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net

Antiviral Activity: The morpholine moiety is a key component of phosphorodiamidate morpholino oligomers (PMOs), which are synthetic antisense oligonucleotide analogs with demonstrated antiviral activity against a range of RNA and DNA viruses. nih.govfrontiersin.org PMOs function by sterically blocking the translation of viral mRNA. researchgate.net This suggests that the morpholino group within this compound could contribute to potential antiviral properties. Pyrimido[4,5-d]pyrimidines have also been identified as a promising framework for the development of antiviral agents, particularly against human coronaviruses. mdpi.com

Antitubercular Activity: The pyrimidine nucleus is present in several compounds that have entered clinical trials for the treatment of tuberculosis. nih.gov This highlights the potential of pyrimidine derivatives in addressing this global health challenge. Although direct antitubercular testing of this compound has not been reported, the structural motif is considered promising for the development of new antitubercular agents. ucl.ac.ukmdpi.com

Anti-inflammatory and Analgesic Effects

Recent research has explored the anti-inflammatory properties of morpholinopyrimidine derivatives. A 2023 study detailed the synthesis and evaluation of a series of these compounds for their ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netnih.gov

The study found that certain 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives could inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. researchgate.net Two of the most active compounds, V4 and V8, significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. researchgate.netnih.gov These findings suggest that morpholinopyrimidine derivatives, including the this compound scaffold, have the potential to act as anti-inflammatory agents by inhibiting key inflammatory mediators. researchgate.netnih.gov

| Compound | Assay | Cell Line | Effect | Source |

|---|---|---|---|---|

| V4 | NO Production | RAW 264.7 | Inhibition | researchgate.net |

| V8 | NO Production | RAW 264.7 | Inhibition | researchgate.net |

| V4 | iNOS and COX-2 mRNA Expression | RAW 264.7 | Reduction | researchgate.netnih.gov |

| V8 | iNOS and COX-2 mRNA Expression | RAW 264.7 | Reduction | researchgate.netnih.gov |

| V4 | iNOS and COX-2 Protein Expression | RAW 264.7 | Reduction | researchgate.netnih.gov |

| V8 | iNOS and COX-2 Protein Expression | RAW 264.7 | Reduction | researchgate.netnih.gov |

Antioxidant Activities

The antioxidant potential of pyrimidine derivatives has been investigated through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. medcraveonline.commdpi.comnih.gov

Several studies on different classes of pyrimidine derivatives have reported varying degrees of antioxidant activity. nih.govnih.gov For instance, certain pyrimidinone derivatives have demonstrated significant DPPH radical scavenging activity. While specific data on this compound is not available, the pyrimidine core is recognized for its potential to be functionalized to enhance antioxidant properties. The evaluation of its antioxidant capacity would be a valuable step in characterizing its full biological profile.

Activity against Parasitic Diseases (e.g., Antimalarial, Antileishmanial)

The pyrimidine scaffold is a key feature in several established and experimental antiparasitic drugs. nih.gov This has prompted research into novel pyrimidine derivatives for the treatment of parasitic diseases like malaria and leishmaniasis.

Antimalarial Activity: Derivatives of 2-aminopyrimidine (B69317) have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. bohrium.com In a separate study, a morpholine amide derivative of the compound SKM13, named SAM13-2HCl, exhibited potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. parahostdis.org SAM13-2HCl displayed IC₅₀ values of 44.9 ± 9.6 nM and 282.1 ± 29.5 nM against the 3D7 and K1 strains, respectively. parahostdis.org This highlights the potential of incorporating a morpholine moiety into antimalarial drug candidates.

Antileishmanial and Antitrypanosomal Activity: Research into other parasitic diseases has also implicated pyrimidine derivatives as promising leads. For example, certain 4-amino-3-cyano-2-phenyl-pyrimido[1,2-a]benzimidazoles have demonstrated high activity against Toxoplasma gondii and Leishmania major. nih.gov The structural similarities suggest that the this compound core could be a valuable starting point for the design of novel antiprotozoal agents.

| Compound | Parasite | Strain | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| SAM13-2HCl | Plasmodium falciparum | 3D7 (Chloroquine-sensitive) | 44.9 ± 9.6 | parahostdis.org |

| SAM13-2HCl | Plasmodium falciparum | K1 (Chloroquine-resistant) | 282.1 ± 29.5 | parahostdis.org |

In Vivo Studies in Relevant Animal Models

While in vitro studies provide valuable initial data, in vivo evaluation in animal models is crucial for determining the therapeutic potential of a compound. Direct in vivo data for this compound is not extensively reported in the literature. However, studies on closely related compounds offer insights into their potential in vivo efficacy and behavior.

For instance, the antimalarial activity of the morpholine-containing compound SAM13-2HCl was assessed in a 4-day suppression test in mice infected with Plasmodium berghei. parahostdis.org While it was effective, it also showed some toxicity in the rodent model, indicating that further optimization would be necessary to improve its therapeutic index. parahostdis.org

Despite a comprehensive search for "this compound," no publicly available scientific literature or data could be found that directly corresponds to the preclinical research paradigms and exploratory biological applications outlined in the user's request.

Specifically, there is no information available regarding the use of "this compound" in the following contexts:

Xenograft Models for Efficacy Assessment: No studies were identified that have utilized this compound in xenograft models to evaluate its therapeutic efficacy.

Pharmacodynamic Endpoints in Animal Models: There is no data on the use of this compound to measure pharmacodynamic endpoints in animal studies.

Initial In Vivo Efficacy and Selectivity Assessments: Information regarding the in vivo efficacy or selectivity of this specific compound is not present in the available literature.

Development of Research Probes for Target Validation: There is no indication that "this compound" has been developed or utilized as a research probe for target validation purposes.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection. The available information is insufficient to create the mandated data tables and detailed research findings for "this compound."

Future Research Trajectories and Unaddressed Challenges

Exploration of Undiscovered Biological Targets and Pathways

While the primary focus for derivatives of the 2-(4-morpholinyl)-5-pyrimidinecarbonitrile scaffold has been on inhibiting the PI3K/mTOR pathway, the vastness of the human kinome suggests the potential for undiscovered biological targets. Kinase inhibitors are known for their potential to have off-target effects, which can sometimes be harnessed for therapeutic benefit in different disease contexts. nih.govicr.ac.uk Future research should, therefore, involve comprehensive screening of this compound and its close analogs against large panels of kinases and other enzyme families. reactionbiology.comresearchgate.net This could reveal unexpected inhibitory activities against kinases implicated in other signaling pathways relevant to cancer, inflammatory diseases, or neurodegenerative disorders. nih.gov

Furthermore, investigating the phenomenon of retroactivity, where a downstream perturbation in a signaling cascade can induce upstream effects, could uncover novel pathway interactions influenced by this compound. nih.govnih.gov Such studies may identify previously unlinked pathways that are modulated by this compound, opening up new therapeutic indications.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of pyrimidine-5-carbonitrile derivatives has been a subject of extensive research, with various methods available for the creation of diverse chemical libraries. nih.gov However, the development of more advanced and efficient synthetic methodologies is crucial for generating complex and novel derivatives of this compound. Future efforts should focus on creating regioselective and stereoselective synthetic routes that allow for precise modification at various positions of the pyrimidine (B1678525) and morpholine (B109124) rings.

This includes the exploration of multicomponent reactions, flow chemistry, and automated synthesis platforms to accelerate the discovery of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The ability to efficiently generate a wide array of structurally diverse analogs is paramount for establishing robust structure-activity relationships (SAR) and for optimizing lead compounds.

Integration of Multi-omics Data for Deeper Mechanistic Understanding

A significant challenge in the development of targeted therapies is the incomplete understanding of their precise mechanisms of action and the emergence of resistance. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of the cellular response to this compound derivatives. medrxiv.org

By analyzing these comprehensive datasets, researchers can identify biomarkers of response and resistance, elucidate the complex signaling networks affected by the compound, and uncover novel mechanisms of action beyond direct kinase inhibition. nih.gov For instance, multi-omics analysis of cancer cells treated with PI3K inhibitors has revealed intricate feedback loops and pathway crosstalk that contribute to drug resistance. nih.govnih.gov Applying similar approaches to this compound will be instrumental in developing more effective combination therapies and personalized treatment strategies.

Computational Innovations in Ligand Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, future research will heavily rely on computational innovations to guide the design and optimization of new ligands. Advanced techniques such as molecular dynamics simulations, free energy perturbation calculations, and machine learning algorithms can provide deeper insights into the binding thermodynamics and kinetics of inhibitor-target interactions. ekb.egajchem-b.com

These computational approaches can be used to predict the binding affinity and selectivity of novel derivatives, identify potential resistance mutations, and design compounds that can overcome these mutations. ekb.eg Structure-based drug design, informed by high-resolution crystal structures of target kinases in complex with this compound analogs, will be crucial for the rational design of next-generation inhibitors with superior properties.

Strategies for Overcoming Resistance Mechanisms at the Molecular Level

The development of resistance is a major obstacle in cancer therapy, and inhibitors of the PI3K/mTOR pathway are no exception. Resistance to PI3K inhibitors can arise through various mechanisms, including the acquisition of secondary mutations in the target kinase, activation of bypass signaling pathways, and epigenetic alterations. nih.govnih.govresearchgate.net

Future research must focus on elucidating the specific molecular mechanisms of resistance to this compound derivatives. This will involve the use of in vitro models of acquired resistance and the analysis of clinical samples from patients who have developed resistance to similar drugs. Based on this understanding, rational strategies to overcome resistance can be developed, such as the design of next-generation inhibitors that are active against resistant mutants or the development of combination therapies that target both the primary pathway and the resistance pathways. For example, combining PI3K inhibitors with inhibitors of other signaling pathways, such as the MAPK or MLL pathways, has shown promise in preclinical studies. aacrjournals.org

Broadening the Scope of Preclinical Applications and Disease Models

While the primary application of this compound derivatives has been in oncology, their biological activities may extend to other disease areas. For instance, given the role of the PI3K/mTOR pathway in inflammation and immunity, these compounds could have therapeutic potential in inflammatory and autoimmune diseases. scispace.comrsc.orgnih.govresearchgate.netnih.gov Recent studies have explored the anti-inflammatory properties of morpholinopyrimidine derivatives. scispace.comrsc.orgnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.